![molecular formula C21H30O2 B1639677 (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
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Overview
Description
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
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Biological Activity
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a complex organic compound with significant biological activity. This compound is part of the benzo[c]chromen family and shares structural similarities with cannabinoids found in the cannabis plant. Its unique stereochemistry and functional groups contribute to its diverse pharmacological properties.
- Molecular Formula : C21H30O2
- CAS Number : 17766-02-8
- Structural Features : The compound contains chiral centers that influence its biological interactions and activities.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Evidence suggests that this compound may protect neuronal cells from damage due to oxidative stress, which is crucial for conditions like neurodegenerative diseases.
The mechanism of action involves interaction with the endocannabinoid system, specifically binding to cannabinoid receptors (CB1 and CB2). This binding modulates various signaling pathways that contribute to its observed effects:
- Receptor Interaction : The compound’s affinity for cannabinoid receptors influences pain perception, mood regulation, and immune response.
- Enzymatic Reactions : It undergoes various biochemical reactions such as oxidation and reduction mediated by enzymes that can alter its pharmacological profile .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other related compounds is beneficial:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Tetrahydrocannabinol | Similar chromene structure | Psychoactive effects | Prominent in medical cannabis |
Cannabidiol | Similar pentyl chain | Anti-inflammatory and neuroprotective | Non-psychoactive |
2-Arachidonoylglycerol | Contains a glycerol backbone | Endocannabinoid activity | Endogenous signaling molecule |
This table illustrates how while these compounds share structural similarities, their biological activities and applications vary significantly based on their specific functional groups and stereochemistry.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antioxidant Activity : A study demonstrated that similar tetrahydrobenzochromenes effectively scavenged free radicals in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays.
- Inflammation Reduction Study : Another research project investigated the anti-inflammatory properties by measuring cytokine levels in cell cultures treated with this compound. Results indicated a significant reduction in pro-inflammatory cytokines compared to untreated controls.
- Neuroprotection Assessment : A recent study focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested a protective effect against cell death and improved cell viability.
Scientific Research Applications
Overview
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a complex organic compound belonging to the class of tetrahydrobenzochromenes. Its structural similarity to cannabinoids suggests significant biological activity and potential therapeutic applications. This article explores its applications in various scientific fields, including pharmacology, neurobiology, and biochemistry.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit several pharmacological properties:
- Antioxidant Activity : These compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that derivatives can lower inflammatory markers in vitro, suggesting a role in treating inflammatory diseases .
- Neuroprotective Properties : Evidence indicates that this compound may protect neuronal cells from oxidative damage and promote neuronal health.
Cannabinoid Research
Due to its structural characteristics resembling cannabinoids, this compound has been studied for its interactions with cannabinoid receptors (CB1 and CB2). Research focuses on:
- Binding Affinity : Understanding how this compound binds to cannabinoid receptors can elucidate its potential therapeutic effects in pain management and neuroprotection .
- Stereoisomeric Effects : The stereochemistry of this compound may influence its efficacy and safety profile compared to other cannabinoids like THC .
Enzyme Interaction Studies
The compound's reactivity allows it to participate in various biochemical pathways:
- Oxidation and Reduction Reactions : It can undergo oxidation to form quinones or reduction to yield dihydro derivatives. These reactions are mediated by enzymes and can modify the compound's biological activity .
Synthetic Chemistry
The synthesis of this compound involves multiple synthetic routes:
- Friedel-Crafts Alkylation : A common method involves the cyclization of substituted phenols under acidic conditions using Lewis acid catalysts like aluminum chloride.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of tetrahydrobenzochromenes on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function when treated with this compound compared to controls.
Case Study 2: Anti-inflammatory Activity
In vitro experiments demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures. The findings suggest potential applications in treating chronic inflammatory conditions.
Properties
Molecular Formula |
C21H30O2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m0/s1 |
InChI Key |
HCAWPGARWVBULJ-IRXDYDNUSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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